Trametinib
概要
説明
Trametinib is an orally bioavailable mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 inhibitor . It is used alone or in combination with dabrafenib to treat melanoma (skin cancer) that has spread or that cannot be removed by surgery .
Synthesis Analysis
Trametinib was initially investigated for treating inflammation, but further studies for this indication were not pursued . The synthesis of trametinib involves readily available raw materials . The identification of two process impurities of trametinib and their subsequent isolation and synthesis was described .Molecular Structure Analysis
X-ray crystal structures of MEK bound to the scaffold KSR (kinase suppressor of RAS) with various MEK inhibitors, including trametinib, reveal an unexpected mode of binding in which trametinib directly engages KSR at the MEK interface .Chemical Reactions Analysis
Trametinib directly engages KSR at the MEK interface. In the bound complex, KSR remodels the prototypical allosteric pocket of the MEK inhibitor, thereby affecting binding and kinetics, including the drug-residence time .Physical And Chemical Properties Analysis
Trametinib has a molecular formula of C26H23FIN5O4 and a molecular weight of 615.39 .科学的研究の応用
Treatment of Unresectable or Metastatic Malignant Melanoma
- Application Summary : Trametinib has been approved in the US for the treatment of unresectable or metastatic malignant melanoma with BRAF V600E or V600K mutations . It specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers .
- Methods of Application : Trametinib is administered orally. The presence of BRAF V600E or V600K mutations should be confirmed by an FDA-approved test before treatment .
- Results/Outcomes : The use of Trametinib has shown significant results in inhibiting the growth of malignant melanoma cells .
Combination Therapy for Metastatic Cutaneous Melanoma
- Application Summary : Trametinib is being developed for use in combination with dabrafenib in BRAF V600 mutation-positive metastatic cutaneous melanoma . This combination is at the preregistration stage in the EU and a phase III clinical program is underway worldwide .
- Methods of Application : Both Trametinib and Dabrafenib are administered orally. The presence of BRAF V600 mutations should be confirmed before treatment .
- Results/Outcomes : The combination of Trametinib and Dabrafenib has shown promising results in the treatment of metastatic cutaneous melanoma .
Immunomodulation in Cancer Treatment
- Application Summary : Trametinib has been studied for its effects on immune function and in combination with immunomodulatory antibodies targeting PD-1, PD-L1, and CTLA-4 .
- Methods of Application : Trametinib is administered orally, and its effects were evaluated in human CD4+ and CD8+ T cells from healthy volunteers, a panel of human tumor cell lines, and in vivo using a CT26 mouse model .
- Results/Outcomes : Trametinib reduced pERK levels, resulting in partial/transient inhibition of T-cell proliferation/expression of a cytokine and immunomodulatory gene subset, which is context dependent . Combinations of trametinib with immunomodulators targeting PD-1, PD-L1, or CTLA-4 in a CT26 model were more efficacious than any single agent .
Treatment of Pancreatic Cancer
- Application Summary : Trametinib is in phase II development for the treatment of pancreatic cancer . It is being studied for its potential to inhibit the growth of cancer cells in the pancreas.
- Methods of Application : Trametinib is administered orally. The effectiveness of the treatment is monitored through regular medical examinations and imaging tests .
- Results/Outcomes : The results of the phase II trials are not yet available. However, the ongoing research suggests potential benefits in the treatment of pancreatic cancer .
Treatment of Non-Small Cell Lung Cancer
- Application Summary : Trametinib is also in phase II development for the treatment of non-small cell lung cancer . It is being evaluated for its ability to inhibit the growth of lung cancer cells.
- Methods of Application : Trametinib is administered orally. The effectiveness of the treatment is monitored through regular medical examinations and imaging tests .
- Results/Outcomes : The results of the phase II trials are not yet available. However, the ongoing research suggests potential benefits in the treatment of non-small cell lung cancer .
Sensitizing KRAS-Mutant Lung Adenocarcinoma Tumors
- Application Summary : Trametinib has been studied for its potential to sensitize KRAS-mutant lung adenocarcinoma tumors to PD-1/PD-L1 axis blockade .
- Methods of Application : Trametinib is administered orally, and its effects were evaluated in a panel of human tumor cell lines .
- Results/Outcomes : The study found that Trametinib could potentially enhance the effectiveness of immunotherapies targeting the PD-1/PD-L1 axis in KRAS-mutant lung adenocarcinoma .
Treatment of Relapsed or Refractory Leukaemias
- Application Summary : Trametinib is in phase II development for the treatment of relapsed or refractory leukaemias . It is being studied for its potential to inhibit the growth of leukemia cells.
- Methods of Application : Trametinib is administered orally. The effectiveness of the treatment is monitored through regular medical examinations and imaging tests .
- Results/Outcomes : The results of the phase II trials are not yet available. However, the ongoing research suggests potential benefits in the treatment of relapsed or refractory leukaemias .
Combination Therapy for Colorectal Cancer
- Application Summary : Trametinib is being developed for use in combination with dabrafenib for the treatment of colorectal cancer . This combination is in phase II development .
- Methods of Application : Both Trametinib and Dabrafenib are administered orally. The effectiveness of the treatment is monitored through regular medical examinations and imaging tests .
- Results/Outcomes : The results of the phase II trials are not yet available. However, the ongoing research suggests potential benefits in the treatment of colorectal cancer .
Treatment of Various Solid Tumours and Haematological Malignancies
- Application Summary : Several phase I trials have been initiated to evaluate trametinib in combination with other drugs for the treatment of various solid tumours and haematological malignancies .
- Methods of Application : Trametinib is administered orally, and its effects are evaluated in combination with other drugs .
- Results/Outcomes : The results of the phase I trials are not yet available. However, the ongoing research suggests potential benefits in the treatment of various solid tumours and haematological malignancies .
Safety And Hazards
将来の方向性
Trametinib forms the basis for several combination therapies, including with RAF inhibitors, autophagy inhibitors, checkpoint blockade, and KRAS (G12C) inhibitors . Future clinical trials in different solid tumor entities will define the therapeutic role of this targeted therapy approach, possibly as a combination with other targeted therapies such as BRAF inhibitors .
特性
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRYPHYGHXZJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FIN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007381 | |
Record name | N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trametinib is a reversible, allosteric inhibitor of mitogen-activated extracellular signal regulated kinase 1 _(MEK1)_ and _MEK2_ activation and of_ MEK1_ and _MEK2_ kinase activity. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. Trametinib helps with melanoma with the BRAF V600E or V600K as the mutation results in the constitutive activation of the BRAF pathway which includes MEK1 and MEK2. | |
Record name | Trametinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Trametinib | |
CAS RN |
871700-17-3 | |
Record name | Trametinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871700-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trametinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871700173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trametinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33E86K87QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
293-303 | |
Record name | Trametinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。